molecular formula C20H14F2N2O3S2 B2595906 (3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-37-2

(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2595906
CAS No.: 894670-37-2
M. Wt: 432.46
InChI Key: TWMZEXPSQTZHIJ-WQRHYEAKSA-N
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Description

(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-c][1,2]thiazin-4(3H)-one core, which is a fused heterocyclic system, and is substituted with a benzyl group and a difluorophenylamino methylene group. The presence of fluorine atoms and the thiazinone ring contribute to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. The starting materials often include benzylamine, 2,4-difluoroaniline, and thieno[3,2-c][1,2]thiazin-4(3H)-one derivatives. The synthetic route may involve:

    Condensation Reactions: Combining benzylamine with thieno[3,2-c][1,2]thiazin-4(3H)-one derivatives under acidic or basic conditions to form the benzyl-substituted thiazinone.

    Amination: Introducing the difluorophenylamino group through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

    Oxidation: Achieving the 2,2-dioxide functionality through oxidation reactions, potentially using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiazinone ring or the benzyl group.

    Reduction: Reduction reactions can target the thiazinone ring or the difluorophenylamino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or difluorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenylamino group may enhance binding affinity to specific targets, while the thiazinone ring can participate in redox reactions or form stable complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c][1,2]thiazin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.

    Difluorophenylamino Compounds: Molecules featuring the difluorophenylamino group but with different core structures.

    Benzyl-Substituted Heterocycles: Compounds with benzyl groups attached to various heterocyclic systems.

Uniqueness

The uniqueness of (3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the difluorophenylamino group and the thiazinone ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(2,4-difluoroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O3S2/c21-14-6-7-16(15(22)10-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-4-2-1-3-5-13/h1-11,23H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMZEXPSQTZHIJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=C(C=C4)F)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=C(C=C4)F)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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